15N Monobromobimane

概要

説明

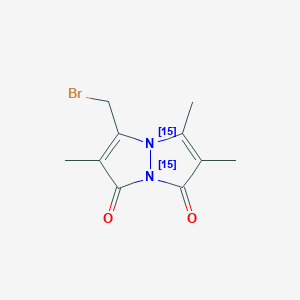

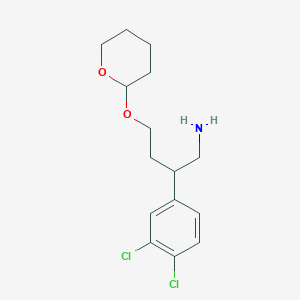

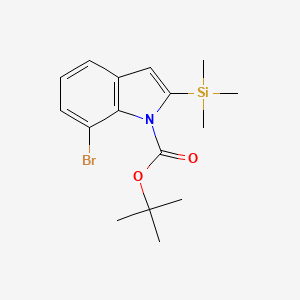

15N Monobromobimane is a thiol-reactive fluorogenic probe . It is cell-permeable, reacts rapidly at physiological pH with available thiol groups, and generates a stable fluorescent signal . It can be used to evaluate or quantify a variety of compounds containing reactive sulfur or thiol groups, including H2S, glutathione, proteins, and nucleotides . The absorption and emission maxima for monobromobimane are 398 and 490 nm, respectively .

Synthesis Analysis

The synthesis of 15N labeled compounds, such as 15N Monobromobimane, involves the incorporation of 15N atoms into the cores of various N-heterocycles . The process involves the use of 15N labeling followed by an analysis of 13C–15N (JCN) and 1H–15N (JHN) coupling constants in solution .Molecular Structure Analysis

The molecular structure of 15N Monobromobimane can be analyzed using 15N labeling followed by an analysis of 13C–15N (JCN) and 1H–15N (JHN) coupling constants in solution . This approach allows for the study of the structural aspects and pathways of chemical transformations .Chemical Reactions Analysis

The chemical reactions involving 15N Monobromobimane can be studied using 15N labeling followed by an analysis of 13C–15N (JCN) and 1H–15N (JHN) coupling constants in solution . This approach allows for the study of the structural aspects and pathways of chemical transformations, such as rearrangements and ring-chain tautomerisms .Physical And Chemical Properties Analysis

The physical and chemical properties of 15N Monobromobimane can be analyzed using various techniques . For example, 15N NMR studies provide insights into the physico-chemical properties of room-temperature ionic liquids . Additionally, the relaxation rates and steady-state heteronuclear 15N–{1H} NOEs can be measured using direct 15N detection .科学的研究の応用

Nitrogen Cycle Integration

Robinson (2001) highlighted the use of natural abundances of the stable isotope 15N in research on nitrogen cycling within organisms and ecosystems. This approach integrates nitrogen cycle processes through nitrogen isotope fractionations and the mixing of various nitrogen-containing pools, although it still faces technical and conceptual challenges before it can become a routine method in ecological research (Robinson, 2001).

Neutron Source Development

Poenitz et al. (2017) explored the 15N(p,n) reaction as a promising candidate for producing monoenergetic neutrons up to 5.7 MeV for measuring differential scattering cross sections. This study investigated the reaction's suitability as a neutron source, contributing valuable insights into neutron scattering research (Poenitz et al., 2017).

NMR Spectroscopy in Structural Analysis

Marek et al. (2007) reviewed the significant improvements and applications of 15N NMR in structural analysis between 2001 and 2005. They discussed advancements in cryogenic probe technology and solid-state applications, which have enhanced the measurement of 15N NMR parameters, facilitating the study of organic molecules and contributing to a variety of fields including tautomerism and complexation (Marek et al., 2007).

Fertilizer Nitrogen Absorption and Efficiency

Fenilli et al. (2007) and others have employed 15N labeling to study nitrogen use efficiency (NUE) in agricultural systems, evaluating the distribution of fertilizer-derived nitrogen within plants to assess agronomic practices. This research provides methodological contributions to designing experiments using 15N labeled fertilizers, essential for understanding nitrogen absorption rates and optimizing fertilizer application practices (Fenilli et al., 2007).

作用機序

Safety and Hazards

将来の方向性

The future directions in the study of 15N Monobromobimane and similar compounds involve the development of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging . This approach can significantly expand the applications of MRS/MRI beyond commonly studied 13C nuclei . Additionally, the optimization of a Monobromobimane (MBB) derivatization and RP-HPLC-FLD detection method for sulfur species measurement in human serum after sulfur inhalation treatment has been proposed .

特性

IUPAC Name |

7-(bromomethyl)-1,2,6-trimethyl(1,2-15N2)pyrazolo[1,2-a](1,2-15N2)pyrazole-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3/i12+1,13+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEWZZJEDQVLOP-ULRYTFMMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([15N]2C(=C(C(=O)[15N]2C1=O)C)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15N Monobromobimane | |

CAS RN |

1359828-83-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3099972.png)

![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)

![4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid](/img/structure/B3100035.png)

![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)